molecular formula C6H2BrN3O2 B1272476 5-Bromo-2-Cyano-3-Nitropyridine CAS No. 573675-25-9

5-Bromo-2-Cyano-3-Nitropyridine

Cat. No.: B1272476
CAS No.: 573675-25-9
M. Wt: 228 g/mol
InChI Key: OBVYONPVHIOJJZ-UHFFFAOYSA-N
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Description

5-Bromo-2-Cyano-3-Nitropyridine: is an organic compound with the molecular formula C6H2BrN3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its bromine, cyano, and nitro substituents, which confer unique chemical properties and reactivity. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-Cyano-3-Nitropyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the activation and stabilization of intermediates, which are crucial for the successful completion of the reactions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through different pathways, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on cellular and physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, affecting its activity and function. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with other biomolecules and its overall impact on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-Cyano-3-Nitropyridine typically involves the bromination of 2-cyano-3-nitropyridine. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-Scale Bromination: Using industrial reactors to control temperature and reaction conditions.

    Catalyst Use: Employing catalysts to enhance reaction efficiency and yield.

    Purification: Utilizing industrial-scale purification techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-Cyano-3-Nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Reduction: Hydrazine hydrate or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Aminopyridine Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Carboxylic Acids: From the oxidation of the cyano group.

Scientific Research Applications

Chemistry: 5-Bromo-2-Cyano-3-Nitropyridine is used as a building block in organic synthesis. It serves as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry: In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its unique chemical properties make it a valuable intermediate for creating compounds with desired biological activities .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-Cyano-3-Nitropyridine is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the pyridine ring. This combination of substituents provides distinct reactivity and makes it a versatile intermediate for synthesizing a wide range of compounds .

Properties

IUPAC Name

5-bromo-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYONPVHIOJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377838
Record name 5-Bromo-2-Cyano-3-Nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-25-9
Record name 5-Bromo-2-Cyano-3-Nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-nitropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat a solution of 2-amino-5-bromo-3-nitropyridine (2.18 g, 10 mmol), cuprous cyanide (1.33 g, 15 mmol) and tert-butylnitrite (2.0 mL, 15 mmol) in acetonitrile (50 mL) to 60° C. for 2 hours. Cool the solution and partition between ethyl acetate (100 mL) and saturated aqueous NaHCO3 (100 mL). Extract the aqueous solution with ethyl acetate (2×50 mL), wash with water (100 mL), brine (100 mL), dry (MgSO4) and evaporate. Purify the solid by flash chromatography on silica gel (25% ether/75% hexane) to obtain the title compound as a pale yellow solid (934 mg, 41%).
Quantity
2.18 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

Heat a solution of 2,5-dibromo-3-nitropyridine (1.77 g, 6.3 mmol; Malinowski (1988) Bull. Soc. Chim. Belg. 97:51; see also U.S. Pat. No. 5,801,183) and cuprous cyanide (0.60 g, 6.69 mmol) in N,N-dimethylacetamide (25 mL) at 100° C. for 72 hours. After cooling, dilute the mixture with water (25 mL) and extract twice with EtOAc (25 mL each), then wash twice with water (25 mL each). The combined EtOAc extracts are dried (Na2SO4), evaporated, and purified by flash chromatography (50% EtOAc-hexane) to obtain 5-bromo-3-nitropyridine-2-carbonitrile as a pale solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) was added CuCN (8.7 g, 97.55 mmol) and the mixture was heated to 90° C. for 17 h. Then it was allowed to cool to room temperature, diluted with EtOAc, washed twice with brine, dried with Na2SO4 and concentrated. The remaining residue was purified by chromatography (silica gel; DCM/MeOH 95:5-85:15) to obtain the title compound as yellow solid (17.5 g, 68%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods IV

Procedure details

The compound of Step 1 (1 eq) was suspended in propionitrile (3 vol). Copper cyanide (1.1 eq) was added and the mixture was heated to 90° C. and aged for about 17 h. The reaction mixture was cooled to room temperature and isopropyl acetate (12 vol) and saturated brine (8 vol) were added. The mixture was stirred for 15 min and the layers were cut. The top organic layer was washed with brine (4×6 vol). The batch concentrated under reduced pressure to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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